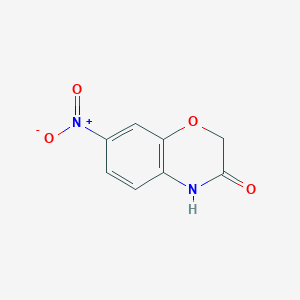
7-nitro-2H-1,4-benzoxazin-3(4H)-one
Cat. No. B1303277
Key on ui cas rn:
81721-86-0
M. Wt: 194.14 g/mol
InChI Key: YVGHCFMAEHXPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05091528
Procedure details


Under argon, ethyl bromoacetate (7.2 ml, 65 mmol) was added to a solution of anhydrous potassium fluoride (10 g, 172.1 mmol) in 50 ml anhydrous DMF. The solution was stirred for 30 minutes at room temperature. 2-Amino-5-nitrophenol (Aldrich, 10 g, 65 mmol) was then dissolved in 25 ml of DMF and added dropwise to the reaction with stirring. After the final addition the reaction was warmed to 70 degrees and stirred for 16-24 hours. The reaction was then poured into 300 mls of an ice/water mixture with stirring. A yellow precipitate was formed immediately. The solid was filtered off and dried in vacuo. The product was recrystallized from hot THF. Collected 8.3 g (72.5%) of tan crystals: m.p. 227-230; 'H NMR (300 MHz, DMSO) δ 4.752 (s, 2H, CH2), 7.0835 (d, J=8.73, Hz, 1H, ACH), 7.769 (d, J=2.44 Hz, 1 H) 7.9185 (dd, J=2.525, 8.705 Hz, 1H, ACH); 13C NMR (300 MHz, DMSO) δ 66.560, 111.344, 115.776, 118.738, 134.464, 142.643, 142.861, 164.891. Mass spectrum (EI) m/z 194 M+





[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3](OCC)=[O:4].[F-].[K+].[NH2:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:12]=1[OH:20]>CN(C=O)C>[N+:17]([C:14]1[CH:15]=[CH:16][C:11]2[NH:10][C:3](=[O:4])[CH2:2][O:20][C:12]=2[CH:13]=1)([O-:19])=[O:18] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 30 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise to the reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the final addition the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed to 70 degrees
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 16-24 hours
|
|
Duration
|
20 (± 4) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A yellow precipitate was formed immediately
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was recrystallized from hot THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Collected 8.3 g (72.5%) of tan crystals
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(NC(CO2)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
